2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid
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Overview
Description
“2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid” is an organic compound with the CAS Number: 2044713-71-3 . It has a molecular weight of 284.89 . The IUPAC name for this compound is 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . .Scientific Research Applications
Synthesis and Biological Activities
Triazoles, including 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid, are critical in drug development due to their diverse biological activities. Research shows that triazoles are integral in creating drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The synthesis of these compounds is pivotal for advancing new pharmaceuticals addressing various diseases, including neglected diseases affecting large populations (Ferreira et al., 2013).
Eco-friendly Synthesis Approaches
The advancement in eco-friendly synthesis methods for triazoles, including the use of copper-catalyzed azide-alkyne cycloadditions (CuAAC), highlights the importance of sustainable chemical processes. These methodologies offer several advantages, such as reduced reaction times and higher yields, which are beneficial for the industrial synthesis of drugs. The use of novel and easily recoverable catalysts in these processes underscores the ongoing innovation in the synthesis of triazole derivatives (de Souza et al., 2019).
Corrosion Inhibition
Another significant application of triazole derivatives is their use as corrosion inhibitors for metal surfaces. These compounds, prepared via regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, have shown effectiveness in protecting metals and their alloys in various acidic media. The environmental friendliness and non-toxic nature of these derivatives make them suitable for use in industries looking to mitigate corrosion in an eco-friendly manner (Hrimla et al., 2021).
Industrial Applications and Environmental Impact
The broader impact of triazoles extends to their role in industrial applications, such as the pervaporation separation of water–acetic acid mixtures using polymeric membranes. This process is crucial for recycling acetic acid from industrial wastewater, highlighting the environmental and economic benefits of triazole derivatives in industrial processes (Aminabhavi & Toti, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with a triazole ring, like this one, are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid”. Generally, triazole compounds can interact with biological targets via hydrogen bonding, dipole interactions, and π-π stacking .
Biochemical Pathways
Triazole compounds are involved in a wide range of biological activities, so the affected pathways could be numerous .
Pharmacokinetics
These properties can be influenced by many factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Properties
IUPAC Name |
2-(4,5-dibromotriazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRNHYSVBKGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(C(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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